1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester
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Overview
Description
1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester typically involves the reaction of benzimidazole derivatives with cyano and diphenyl ester groups. Common synthetic routes may include:
Cyclization Reactions: Starting from o-phenylenediamine and reacting with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzimidazole derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester involves its interaction with molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Cyano-benzimidazole: A derivative with similar structural features.
Diphenyl Ester Derivatives: Compounds with ester functional groups and similar chemical properties.
Uniqueness
1H-Benzimidazole-1,3(2H)-dicarboxylic acid, 2-cyano-, diphenyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
113372-38-6 |
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Molecular Formula |
C22H15N3O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
diphenyl 2-cyano-2H-benzimidazole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H15N3O4/c23-15-20-24(21(26)28-16-9-3-1-4-10-16)18-13-7-8-14-19(18)25(20)22(27)29-17-11-5-2-6-12-17/h1-14,20H |
InChI Key |
PPBUXVVLOOYGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C(N(C3=CC=CC=C32)C(=O)OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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